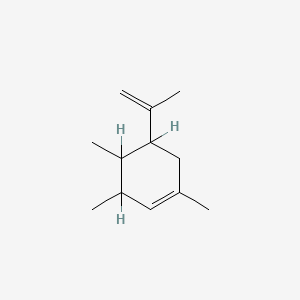
Einecs 274-148-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . Calcium sulfonate is widely used in various industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium sulfonate is typically synthesized through the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions often involve the use of sulfur trioxide or oleum as sulfonating agents. The process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, calcium sulfonate is produced in large quantities using continuous flow reactors. The process involves the sulfonation of alkylbenzenes in the presence of a catalyst, followed by neutralization with calcium hydroxide. The product is then purified and concentrated to achieve the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
Calcium sulfonate undergoes various chemical reactions, including:
Oxidation: Calcium sulfonate can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted sulfonates.
Aplicaciones Científicas De Investigación
Calcium sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used as a lubricant additive, corrosion inhibitor, and detergent in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium sulfonate involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular signaling pathways by interacting with specific receptors and enzymes. In industrial applications, it acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear .
Comparación Con Compuestos Similares
Similar Compounds
- Barium sulfonate
- Magnesium sulfonate
- Sodium sulfonate
Comparison
Calcium sulfonate is unique due to its high thermal stability and excellent lubricating properties. Compared to barium sulfonate, it is less toxic and more environmentally friendly. Magnesium sulfonate has similar properties but is less effective as a lubricant additive. Sodium sulfonate is more soluble in water but has lower thermal stability compared to calcium sulfonate .
Propiedades
| 69847-36-5 | |
Fórmula molecular |
C18H12MnN2O6S |
Peso molecular |
439.3 g/mol |
Nombre IUPAC |
hydron;manganese(2+);4-[(4-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H14N2O6S.Mn/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+2/p-2 |
Clave InChI |
YNTQMNBONRIZCJ-UHFFFAOYSA-L |
SMILES canónico |
[H+].CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])[O-])S(=O)(=O)[O-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethoxyphenyl]-](/img/structure/B13779859.png)

